Cas no 1596943-57-5 (4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine)

4-Bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring a trifluoromethylthioethyl substituent. This compound is of interest in medicinal and agrochemical research due to its unique structural properties, combining a reactive bromine atom with a trifluoromethylthioether group, which can enhance lipophilicity and metabolic stability. The presence of the amine functionality at the 3-position allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Its potential applications include the development of biologically active molecules, particularly in the design of enzyme inhibitors or receptor modulators. The compound's well-defined structure and synthetic accessibility contribute to its utility in exploratory research.
4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine structure
1596943-57-5 structure
Product name:4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine
CAS No:1596943-57-5
MF:C6H7BrF3N3S
Molecular Weight:290.104089021683
CID:6118167
PubChem ID:116615844

4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine
    • EN300-1108076
    • 1596943-57-5
    • 4-bromo-1-{2-[(trifluoromethyl)sulfanyl]ethyl}-1H-pyrazol-3-amine
    • インチ: 1S/C6H7BrF3N3S/c7-4-3-13(12-5(4)11)1-2-14-6(8,9)10/h3H,1-2H2,(H2,11,12)
    • InChIKey: QRRYQLLINWJHBG-UHFFFAOYSA-N
    • SMILES: BrC1C(N)=NN(C=1)CCSC(F)(F)F

計算された属性

  • 精确分子量: 288.94962g/mol
  • 同位素质量: 288.94962g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 192
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 69.1Ų

4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1108076-0.25g
4-bromo-1-{2-[(trifluoromethyl)sulfanyl]ethyl}-1H-pyrazol-3-amine
1596943-57-5 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1108076-1.0g
4-bromo-1-{2-[(trifluoromethyl)sulfanyl]ethyl}-1H-pyrazol-3-amine
1596943-57-5
1g
$1414.0 2023-06-10
Enamine
EN300-1108076-1g
4-bromo-1-{2-[(trifluoromethyl)sulfanyl]ethyl}-1H-pyrazol-3-amine
1596943-57-5 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1108076-5g
4-bromo-1-{2-[(trifluoromethyl)sulfanyl]ethyl}-1H-pyrazol-3-amine
1596943-57-5 95%
5g
$3273.0 2023-10-27
Enamine
EN300-1108076-0.5g
4-bromo-1-{2-[(trifluoromethyl)sulfanyl]ethyl}-1H-pyrazol-3-amine
1596943-57-5 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1108076-2.5g
4-bromo-1-{2-[(trifluoromethyl)sulfanyl]ethyl}-1H-pyrazol-3-amine
1596943-57-5 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1108076-10.0g
4-bromo-1-{2-[(trifluoromethyl)sulfanyl]ethyl}-1H-pyrazol-3-amine
1596943-57-5
10g
$6082.0 2023-06-10
Enamine
EN300-1108076-0.1g
4-bromo-1-{2-[(trifluoromethyl)sulfanyl]ethyl}-1H-pyrazol-3-amine
1596943-57-5 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1108076-0.05g
4-bromo-1-{2-[(trifluoromethyl)sulfanyl]ethyl}-1H-pyrazol-3-amine
1596943-57-5 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1108076-5.0g
4-bromo-1-{2-[(trifluoromethyl)sulfanyl]ethyl}-1H-pyrazol-3-amine
1596943-57-5
5g
$4102.0 2023-06-10

4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine 関連文献

4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amineに関する追加情報

4-Bromo-1-{2-(Trifluoromethyl)sulfanylethyl}-1H-Pyrazol-3-Amine: A Novel Compound with Potential Applications in Medicinal Chemistry

4-Bromo-1-{2-(Trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine is a multifunctional heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The molecule contains a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms, and is functionalized with a trifluoromethyl group attached to a sulfanylethyl chain. The presence of a bromine atom at the 4-position further enhances its chemical reactivity and biological relevance. This compound, with the CAS number 1596943-57-5, represents a promising scaffold for the development of novel therapeutics targeting various disease mechanisms.

The pyrazole core is a well-known pharmacophore in drug discovery, as it can modulate a wide range of biological targets, including enzymes, ion channels, and receptors. The trifluoromethyl group, a common fluorinated moiety in pharmaceuticals, provides enhanced metabolic stability and improved binding affinity to target proteins. The sulfanylethyl chain introduces additional functionality, potentially enabling interactions with specific protein residues or modulating the pharmacokinetic properties of the molecule. The bromine atom at the 4-position may also contribute to the molecule's ability to undergo electrophilic substitution reactions, which could be exploited in synthetic strategies for drug development.

Recent studies have highlighted the potential of pyrazole derivatives in the treatment of inflammatory and neurodegenerative diseases. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that fluorinated pyrazole compounds exhibit potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The trifluoromethyl group was found to enhance the molecule's ability to interact with the kinase domain of IKKβ, a key regulator of NF-κB activation. This finding suggests that 4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine could serve as a lead compound for the development of anti-inflammatory agents with improved potency and selectivity.

Another area of interest is the application of fluorinated sulfanylethyl derivatives in the design of antitumor drugs. A 2024 study in ACS Medicinal Chemistry Letters reported that sulfanylethyl-containing pyrazoles display significant cytotoxic activity against cancer cell lines, particularly those overexpressing the EGFR receptor. The trifluoromethyl group was shown to enhance the molecule's ability to bind to the ATP-binding site of EGFR, thereby inhibiting its kinase activity and inducing apoptosis in cancer cells. This suggests that 4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine could be a valuable candidate for the development of targeted therapies for EGFR-driven cancers.

From a synthetic perspective, the sulfanylethyl chain in this compound provides opportunities for further functionalization. For example, the sulfane group (-S-CH2-) can act as a versatile linker for attaching additional pharmacophores or modifying the molecule's solubility profile. The bromine atom at the 4-position may also serve as a site for substitution reactions, enabling the creation of structurally diverse derivatives with tailored biological properties. This synthetic flexibility is particularly important in the context of drug discovery, where the ability to generate a series of analogs can accelerate the identification of optimal therapeutic candidates.

The pyrazole ring's ability to form hydrogen bonds with target proteins makes it a valuable scaffold in the design of small-molecule therapeutics. In the case of 4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine, the presence of multiple heteroatoms (nitrogen, sulfur, and fluorine) enhances its potential to engage in multiple interactions with biological targets. This property is particularly relevant in the development of multitarget drugs, which are increasingly being explored for their ability to address complex disease mechanisms such as those underlying neurodegenerative disorders.

Research into the pharmacokinetic properties of fluorinated sulfanylethyl derivatives is also gaining traction. A 2023 study in Drug Metabolism and Disposition found that fluorinated pyrazoles exhibit improved oral bioavailability compared to their non-fluorinated counterparts. The trifluoromethyl group was shown to reduce the rate of metabolism by hepatic enzymes, thereby increasing the half-life of the compound in vivo. This finding underscores the importance of fluorination in optimizing the pharmacokinetic profile of drug candidates, a critical factor in their clinical success.

While the therapeutic potential of 4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine is promising, further studies are needed to fully characterize its biological activity and mechanism of action. Preclinical evaluations should focus on elucidating its interactions with specific molecular targets, assessing its safety profile, and determining its efficacy in disease models. Additionally, the development of synthetic methods for large-scale production of this compound will be essential for advancing it toward clinical application.

In conclusion, 4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine represents a compelling example of how the combination of heterocyclic scaffolds, fluorinated groups, and functionalized chains can lead to the discovery of novel therapeutics. Its structural complexity and potential biological activities make it a valuable candidate for further research in the fields of medicinal chemistry and drug discovery. As the scientific community continues to explore the therapeutic potential of such compounds, it is likely that 4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine will play a significant role in the development of innovative treatments for a range of diseases.

For researchers interested in exploring the properties of 4-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine, access to high-quality chemical reagents and analytical tools is essential. Companies such as Chemicalbook offer a wide range of products and services to support drug discovery and development. By leveraging such resources, scientists can accelerate the investigation of this compound's potential and contribute to the advancement of pharmaceutical science.

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